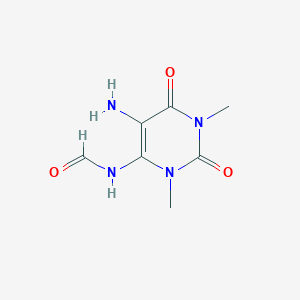
1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone is an organic compound that features a benzofuran ring, a hydroxyethylamino group, and an ethanone moiety. Compounds with benzofuran structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation.
Attachment of Hydroxyethylamino Group: The hydroxyethylamino group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyethylamino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, while the hydroxyethylamino group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Benzofuran-3-yl)-2-aminoethanone: Lacks the hydroxyethyl group.
1-(1-Benzofuran-3-yl)-2-(2-methoxyethylamino)ethanone: Contains a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
1-(1-Benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone is unique due to the presence of the hydroxyethylamino group, which may confer specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(1-benzofuran-3-yl)-2-(2-hydroxyethylamino)ethanone |
InChI |
InChI=1S/C12H13NO3/c14-6-5-13-7-11(15)10-8-16-12-4-2-1-3-9(10)12/h1-4,8,13-14H,5-7H2 |
Clave InChI |
KSUQHHGATVZGLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)C(=O)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


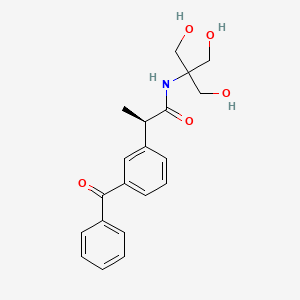

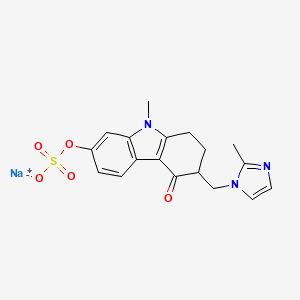
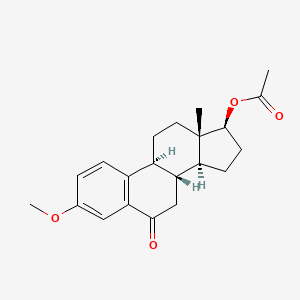
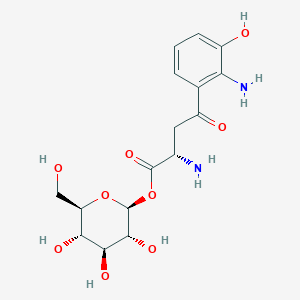
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
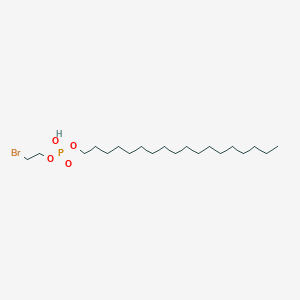
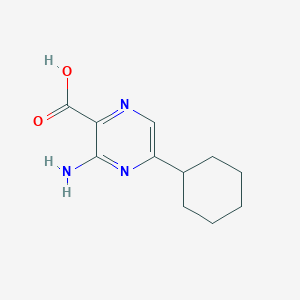

![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)

